N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

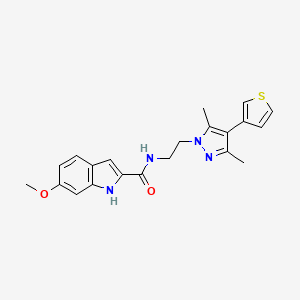

The compound "N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide" is a synthetic molecule featuring a pyrazole core linked to a thiophene moiety and an indole-carboxamide group.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-20(16-6-9-28-12-16)14(2)25(24-13)8-7-22-21(26)19-10-15-4-5-17(27-3)11-18(15)23-19/h4-6,9-12,23H,7-8H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPFAVLDANFAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC)C)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2S, with a molecular weight of 372.5 g/mol. The compound features:

- Pyrazole Ring : Contributes to various biological activities.

- Thiophene Group : Enhances electronic properties and biological interactions.

- Indole Moiety : Known for diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The unique structural features allow it to modulate the activity of these targets, leading to potential therapeutic effects.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential application in treating inflammatory diseases .

2. Anticancer Activity

The pyrazole and indole moieties within the compound contribute to its anticancer potential. Studies have demonstrated that similar indole-containing compounds possess a wide range of bioactivities against various cancer cell lines. For instance, compounds derived from indoles have shown efficacy against colorectal carcinoma and other cancer types by inducing apoptosis in cancer cells .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known for their broad-spectrum antimicrobial properties, which may be applicable in developing new antibiotics or antifungal agents .

Research Findings and Case Studies

Several studies have focused on the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential applications in treating inflammatory diseases. For instance, studies have shown that derivatives of pyrazole compounds can effectively reduce inflammation in various models by modulating these pathways.

Anticancer Potential

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has been evaluated for its anticancer properties against several cancer cell lines. The presence of electron-withdrawing groups in similar compounds has been linked to enhanced anticancer activity. For example, studies have reported that modifications to the indole structure can improve selectivity and potency against specific cancer types, including breast and colon cancers .

Neuropharmacological Effects

The indole structure of this compound suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Research into related indole derivatives has shown promise in treating mood disorders and neurodegenerative diseases by modulating serotonin levels .

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial properties against various pathogens. The thiophene group is known to enhance the antimicrobial activity of organic compounds by disrupting bacterial membranes or inhibiting essential metabolic pathways .

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using various in vitro assays. The most potent derivatives significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential for developing anti-inflammatory medications.

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer efficacy of this compound against human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116). The study reported that specific analogs exhibited IC50 values comparable to established chemotherapeutic agents, demonstrating significant cytotoxicity through apoptosis induction . Flow cytometry analysis revealed that these analogs effectively arrested cell cycle progression at the G1 phase.

Case Study 3: Neuropharmacological Applications

Research exploring the neuropharmacological effects of indole derivatives showed that certain modifications could enhance binding affinity to serotonin receptors. In vivo studies indicated that these compounds could alleviate symptoms associated with depression and anxiety in animal models, suggesting their potential as therapeutic agents for mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs, pharmacological data, or crystallographic studies. Unfortunately, the provided evidence exclusively discusses the SHELX software suite (e.g., SHELXL, SHELXS) for crystallographic refinement and phasing .

Key Limitations in the Evidence:

Hypothetical Comparison Framework

Assuming hypothetical analogs (based on structural features), a comparison might focus on:

Table 1: Structural Comparison with Pyrazole- and Indole-Containing Compounds

| Compound Name | Core Structure | Substituents | Reported Activity (Hypothetical) |

|---|---|---|---|

| Target Compound | Pyrazole-indole hybrid | Thiophene, methoxy, carboxamide | Unknown (No data) |

| Imatinib (Gleevec®) | Pyrimidine-pyrazole | Methylpiperazine, benzamide | BCR-ABL kinase inhibition |

| Celecoxib (Celebrex®) | Pyrazole | Sulfonamide, trifluoromethyl | COX-2 inhibition |

| Resiquimod (R-848) | Imidazoquinoline-indole | Ethoxy, isobutyl | TLR7/8 agonist |

Notes:

- Pyrazole derivatives like Celecoxib emphasize anti-inflammatory activity, while indole-based compounds (e.g., Resiquimod) often target immune receptors.

Research Findings and Gaps

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6 of indole, thiophene linkage at pyrazole-C4) .

- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH bands (~3200–3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

How to address low yields in the final coupling step?

Q. Advanced Research Focus

- Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., DMAc) to enhance carboxamide activation .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .

- Stoichiometry Adjustments : Increase molar equivalents of ethylenediamine derivatives (1.2–1.5 equiv) to drive amidation .

What strategies enhance aqueous solubility for bioassays?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate or sulfonate groups at the indole methoxy position .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in cell culture media .

How to resolve bioactivity discrepancies across assay models?

Q. Advanced Research Focus

- Purity Validation : Re-characterize batches via HPLC (>98% purity) to exclude impurities as confounding factors .

- Assay Standardization : Use isogenic cell lines or enzyme isoforms (e.g., kinase mutants) to control for target variability .

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal assays) to contextualize in vitro vs. in vivo data .

What in silico methods predict target binding affinity?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the pyrazole-thiophene hydrophobic pocket and indole-carboxamide hydrogen bonding .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., explicit solvent models) .

How to design SAR studies for thiophene-pyrazole motifs?

Q. Advanced Research Focus

- Analog Synthesis : Replace thiophene-3-yl with furan-3-yl or phenyl groups to assess π-π stacking requirements .

- Bioisosteric Replacement : Substitute pyrazole with 1,2,4-triazole to evaluate heterocycle rigidity effects .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical bond distances and angles .

What challenges arise in scaling synthesis to gram quantities?

Q. Advanced Research Focus

- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation .

- Purification : Replace column chromatography with recrystallization (DMF/acetic acid) or centrifugal partition chromatography .

How to validate the mechanism using isotopic labeling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.